3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through a nucleophilic substitution reaction using appropriate difluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
2-Amino-6-thiocyanatobenzothiazole: Used in the synthesis of various benzothiazole derivatives.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Known for its use in dye synthesis.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and biological properties. The difluorinated group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C10H7F2NO2S |
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Molecular Weight |
243.23 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C10H7F2NO2S/c11-10(12,9(14)15)5-8-13-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H,14,15) |
InChI Key |
CWYYRQQSJCTKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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